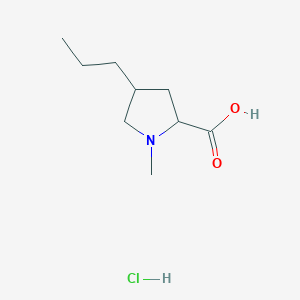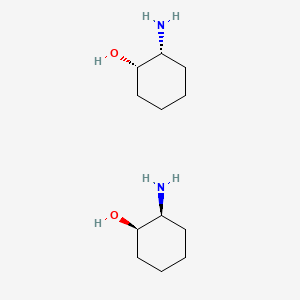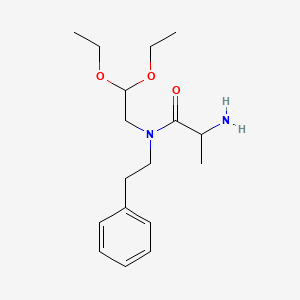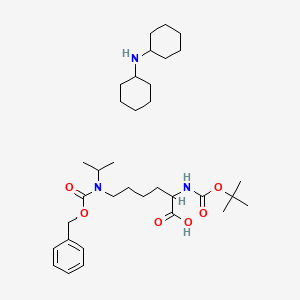
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, introduction of benzyl and benzylidene groups, and the formation of the thio-mannopyranoside linkage. Common solvents used in these reactions include ethyl acetate and hexane, with reaction temperatures ranging from 153-159°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.
化学反応の分析
Types of Reactions
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce deprotected mannopyranosides.
科学的研究の応用
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used as a molecular probe to investigate biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in drug discovery and development, due to its ability to interact with specific molecular targets.
Industry: It can be utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibiting disease-related enzymes or modulating signaling pathways.
類似化合物との比較
Similar Compounds
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-beta-d-glucopyranoside: This compound shares a similar structure but differs in the configuration of the sugar moiety.
4,6-O-Benzylidene-methyl-alpha-d-glucopyranoside: Another related compound with a different substitution pattern on the sugar ring.
Uniqueness
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside stands out due to its specific combination of benzyl and benzylidene groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
特性
分子式 |
C34H34O5S |
|---|---|
分子量 |
554.7 g/mol |
IUPAC名 |
6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3 |
InChIキー |
DDANYPHUIFTAQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[({6-[(Acetyloxy)methyl]-3,4-dihydroxy-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)methyl]-3,4,5-trihydroxyoxan-2-yl 10-[(4,5-dihydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129234.png)





![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)



![9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B15129298.png)



